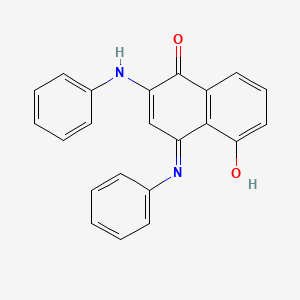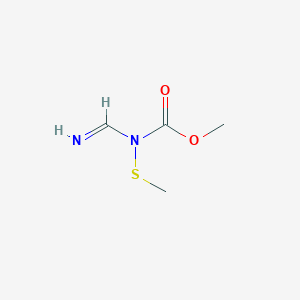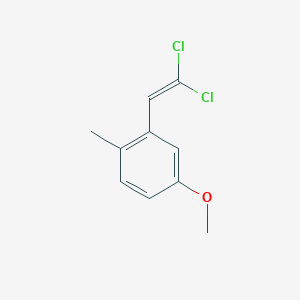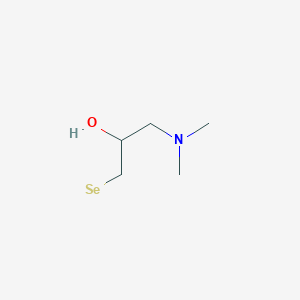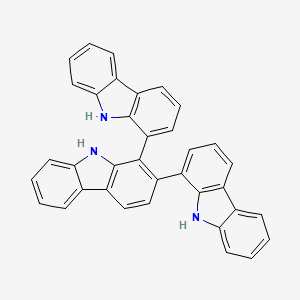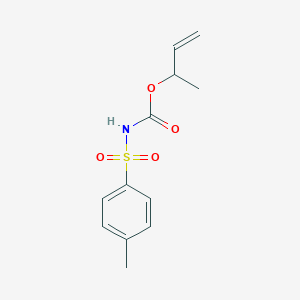
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound that features a combination of an alkene, a benzene ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of but-3-en-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a carbamate reagent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-yn-2-yl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with an alkyne group instead of an alkene.
But-3-en-2-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of the alkene group, which imparts specific reactivity and properties. The combination of the alkene, benzene ring, and carbamate group makes this compound versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
95602-06-5 |
|---|---|
Molekularformel |
C12H15NO4S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
but-3-en-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H15NO4S/c1-4-10(3)17-12(14)13-18(15,16)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14) |
InChI-Schlüssel |
KKBUEJQTLVQYPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


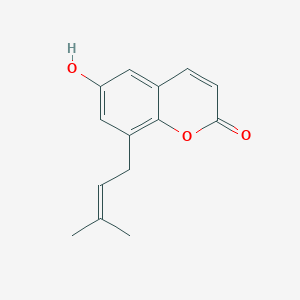
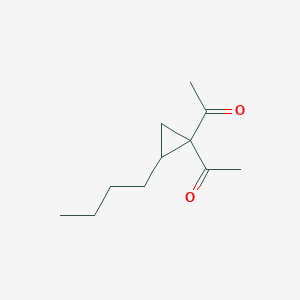
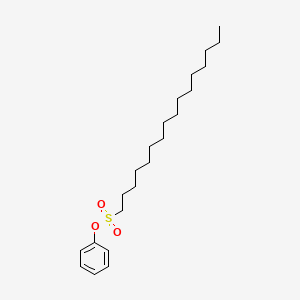
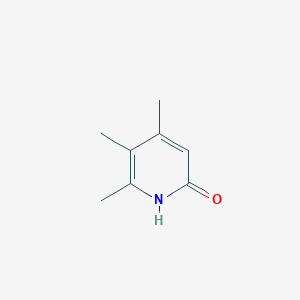
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
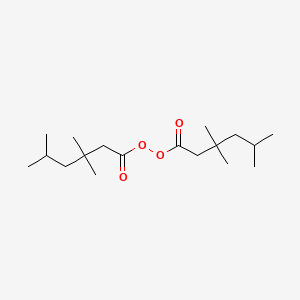
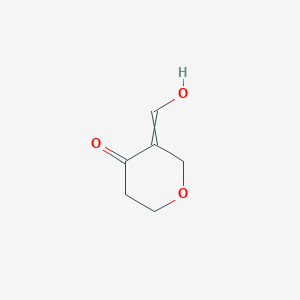
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
